

Application Notes and Protocols: Quality Control Assays for FT001 Manufacturing

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Compound of Interest

Compound Name: **FT001**

Cat. No.: **B607558**

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Product: **FT001** - An autologous CAR-T cell therapy targeting CD19 for the treatment of relapsed or refractory B-cell acute lymphoblastic leukemia (B-ALL).

Audience: Researchers, scientists, and drug development professionals.

Introduction: The robust manufacturing of **FT001**, a promising CAR-T cell therapy, necessitates a comprehensive quality control (QC) strategy to ensure the identity, purity, potency, safety, and stability of the final product.[\[1\]](#)[\[2\]](#)[\[3\]](#) This document provides detailed application notes and protocols for the critical QC assays employed during the manufacturing of **FT001**. These assays are essential for lot release and to guarantee that each patient receives a safe and effective treatment.[\[4\]](#)[\[5\]](#)

Identity Assays

Identity testing confirms that the manufactured cell product is **FT001** and distinguishes it from other products.[\[6\]](#)[\[7\]](#) For **FT001**, this involves confirming the presence of the CAR construct and the T-cell phenotype.

CAR-T Cell Identification by Flow Cytometry

Application Note: This assay identifies and quantifies the percentage of T cells expressing the CD19-specific chimeric antigen receptor (CAR) on their surface.

Protocol:

- Cell Preparation:
 - Thaw a cryopreserved vial of the final **FT001** product.
 - Wash the cells with FACS buffer (PBS + 2% FBS).
 - Resuspend the cells to a concentration of 1×10^6 cells/mL.
- Staining:
 - Incubate 1×10^5 cells with a fluorescently labeled anti-CD19 CAR antibody and antibodies against T-cell markers (CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
 - Include unstained and single-color controls for compensation.
- Data Acquisition:
 - Acquire data on a validated flow cytometer.
 - Collect a minimum of 50,000 events in the live-cell gate.
- Data Analysis:
 - Gate on live, single cells.
 - Identify the T-cell population (CD3+).
 - Within the T-cell population, quantify the percentage of cells positive for the CAR construct.

Data Presentation:

Parameter	Specification
CAR+ T-cells (%)	$\geq 60\%$
CD3+ T-cells (%)	$\geq 90\%$

Vector Copy Number (VCN) by ddPCR

Application Note: This assay determines the average number of CAR transgene copies per cell, which is a critical parameter for both safety and efficacy.[\[8\]](#) Droplet Digital PCR (ddPCR) provides a highly precise and absolute quantification of the VCN.[\[8\]](#)

Protocol:

- Genomic DNA Extraction:
 - Extract genomic DNA from a known number of **FT001** cells using a validated kit.
 - Quantify the DNA concentration and assess its purity.
- ddPCR Reaction Setup:
 - Prepare a reaction mix containing primers and probes specific for the CAR transgene and a reference gene (e.g., RNase P).
 - Add the extracted genomic DNA to the reaction mix.
- Droplet Generation and PCR:
 - Generate droplets using a droplet generator.
 - Perform PCR amplification to the endpoint.
- Data Acquisition and Analysis:
 - Read the droplets on a droplet reader to count positive and negative droplets for both the CAR transgene and the reference gene.
 - Calculate the VCN using the following formula: $VCN = (\text{Copies of CAR transgene} / \text{Copies of reference gene}) \times 2$ (for a diploid genome).

Data Presentation:

Parameter	Specification
Vector Copy Number (VCN)	1 - 5 copies/cell

Purity Assays

Purity assays ensure that the final product is free from contaminating cell types and process-related impurities.[\[9\]](#)[\[10\]](#)

Residual B-Cell Quantification by Flow Cytometry

Application Note: This assay quantifies the percentage of residual B-cells (CD19+) in the final product, which should be minimal as they are the target of the therapy.

Protocol:

- Cell Preparation and Staining:
 - Follow the same cell preparation steps as in section 1.1.
 - Stain cells with fluorescently labeled antibodies against CD19 and a T-cell marker (CD3).
- Data Acquisition and Analysis:
 - Acquire and analyze the data as described in section 1.1.
 - Quantify the percentage of CD19+ cells within the total live cell population.

Data Presentation:

Parameter	Specification
Residual CD19+ B-cells (%)	< 1%

Residual Host Cell DNA Quantification by qPCR

Application Note: This assay measures the amount of residual DNA from the host cells used for viral vector production (e.g., HEK293 cells).[\[8\]](#)[\[9\]](#)

Protocol:

- DNA Extraction: Extract DNA from the final **FT001** product.
- qPCR Reaction: Perform qPCR using primers and a probe specific for a HEK293-specific gene.
- Quantification: Quantify the amount of residual DNA against a standard curve of known HEK293 DNA concentrations.

Data Presentation:

Parameter	Specification
Residual Host Cell DNA	< 10 ng/dose

Potency Assays

Potency assays are crucial for demonstrating the biological activity and therapeutic potential of the **FT001** product.[11][12][13] These assays should reflect the product's mechanism of action (MOA).[14]

Cytotoxicity Assay

Application Note: This assay measures the ability of **FT001** to kill CD19-expressing target cells, which is its primary MOA.

Protocol:

- Cell Preparation:
 - Prepare **FT001** effector cells and CD19+ target cells (e.g., NALM-6 cell line).
 - Label the target cells with a viability dye or a release agent (e.g., Calcein-AM).
- Co-culture:

- Co-culture the effector and target cells at various Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- Include target cells alone as a negative control.
- Incubate for 4-24 hours.

- Data Acquisition:
 - Measure target cell lysis by flow cytometry (detecting dead target cells) or by measuring the release of the labeling agent.
- Data Analysis:
 - Calculate the percentage of specific lysis for each E:T ratio.

Data Presentation:

E:T Ratio	Specification (% Specific Lysis)
10:1	≥ 50%
5:1	≥ 30%

Cytokine Release Assay (ELISA)

Application Note: This assay measures the release of key cytokines, such as Interferon-gamma (IFN- γ) and Interleukin-2 (IL-2), upon stimulation of **FT001** with target cells. Cytokine release is a key aspect of the anti-tumor immune response.

Protocol:

- Co-culture:
 - Set up a co-culture of **FT001** and CD19+ target cells as described in section 3.1.
 - Incubate for 24 hours.
- Supernatant Collection:

- Centrifuge the co-culture plate and collect the supernatant.
- ELISA:
 - Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to quantify the concentration of IFN-γ and IL-2 using specific antibody pairs.

Data Presentation:

Cytokine	Specification (pg/mL)
IFN-γ	≥ 2000
IL-2	≥ 500

Safety Assays

Safety testing is paramount to ensure the product is free from microbial contamination.[15][16]

Sterility Testing

Application Note: This assay ensures the absence of bacterial and fungal contaminants in the final product.[15] Due to the short shelf-life of **FT001**, rapid methods are preferred.[7][16]

Protocol (Rapid Microbial Detection):

- Inoculation: Inoculate the final product into aerobic and anaerobic culture bottles of an automated microbial detection system (e.g., BacT/ALERT).[17]
- Incubation and Monitoring: Incubate the bottles in the system, which continuously monitors for microbial growth by detecting CO₂ production.
- Result: A negative result after a specified incubation period (e.g., 7 days) confirms sterility. A preliminary negative result at 48-72 hours can be used for product release at risk, with the full incubation continuing.[7]

Data Presentation:

Parameter	Specification
Sterility (Bacteria and Fungi)	No growth detected

Mycoplasma Testing

Application Note: This assay detects the presence of Mycoplasma, a common contaminant in cell cultures that is not detectable by standard sterility tests.[\[15\]](#) Rapid PCR-based methods are recommended.[\[18\]](#)

Protocol (qPCR-based):

- Sample Preparation: Collect a sample of the final product.
- DNA Extraction: Extract DNA from the sample.
- qPCR: Perform qPCR using primers and probes specific for Mycoplasma DNA.
- Result: The absence of amplification indicates the absence of Mycoplasma contamination.
[\[18\]](#)

Data Presentation:

Parameter	Specification
Mycoplasma	Not Detected

Endotoxin Testing

Application Note: This assay quantifies the level of endotoxins, which are pyrogenic substances from the cell walls of Gram-negative bacteria.

Protocol (Limulus Amebocyte Lysate - LAL - Assay):

- Sample Preparation: Prepare a dilution of the final product.
- LAL Assay: Perform a kinetic chromogenic LAL assay according to the manufacturer's instructions.

- Quantification: Measure the colorimetric change over time and quantify the endotoxin level against a standard curve.

Data Presentation:

Parameter	Specification
Endotoxin	< 5.0 EU/kg body weight

Stability Assays

Stability testing ensures that **FT001** maintains its critical quality attributes throughout its shelf life.[19]

Application Note: A stability program is established to monitor the identity, purity, potency, and safety of **FT001** under its intended storage conditions (cryopreservation in vapor-phase liquid nitrogen).[19]

Protocol:

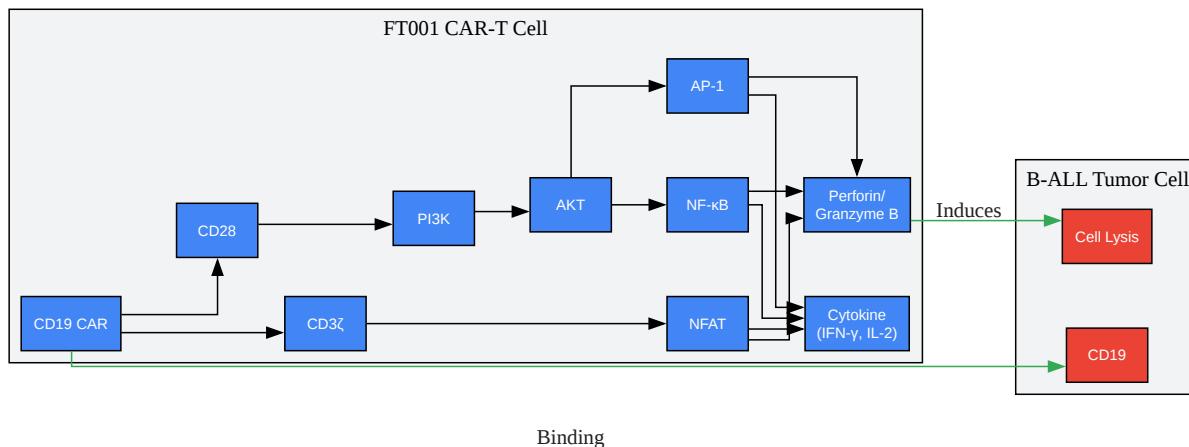
- Storage: Store vials of the final product at $\leq -150^{\circ}\text{C}$.
- Testing Timepoints: Test the product at specified time points (e.g., 0, 3, 6, 12, 18, 24 months).[19]
- Assays: At each timepoint, perform a panel of stability-indicating assays, including:
 - Viability (by Trypan Blue exclusion or flow cytometry)
 - CAR+ T-cell percentage (Flow Cytometry)
 - Cytotoxicity Assay
 - Sterility (at the end of the study)

Data Presentation:

Timepoint	Viability (%)	CAR+ T-cells (%)	Specific Lysis (%) (10:1 E:T)
0	≥ 80%	≥ 60%	≥ 50%
3 Months	Report Value	Report Value	Report Value
6 Months	Report Value	Report Value	Report Value
12 Months	Report Value	Report Value	Report Value
24 Months	≥ 70%	≥ 50%	≥ 40%

Mandatory Visualizations

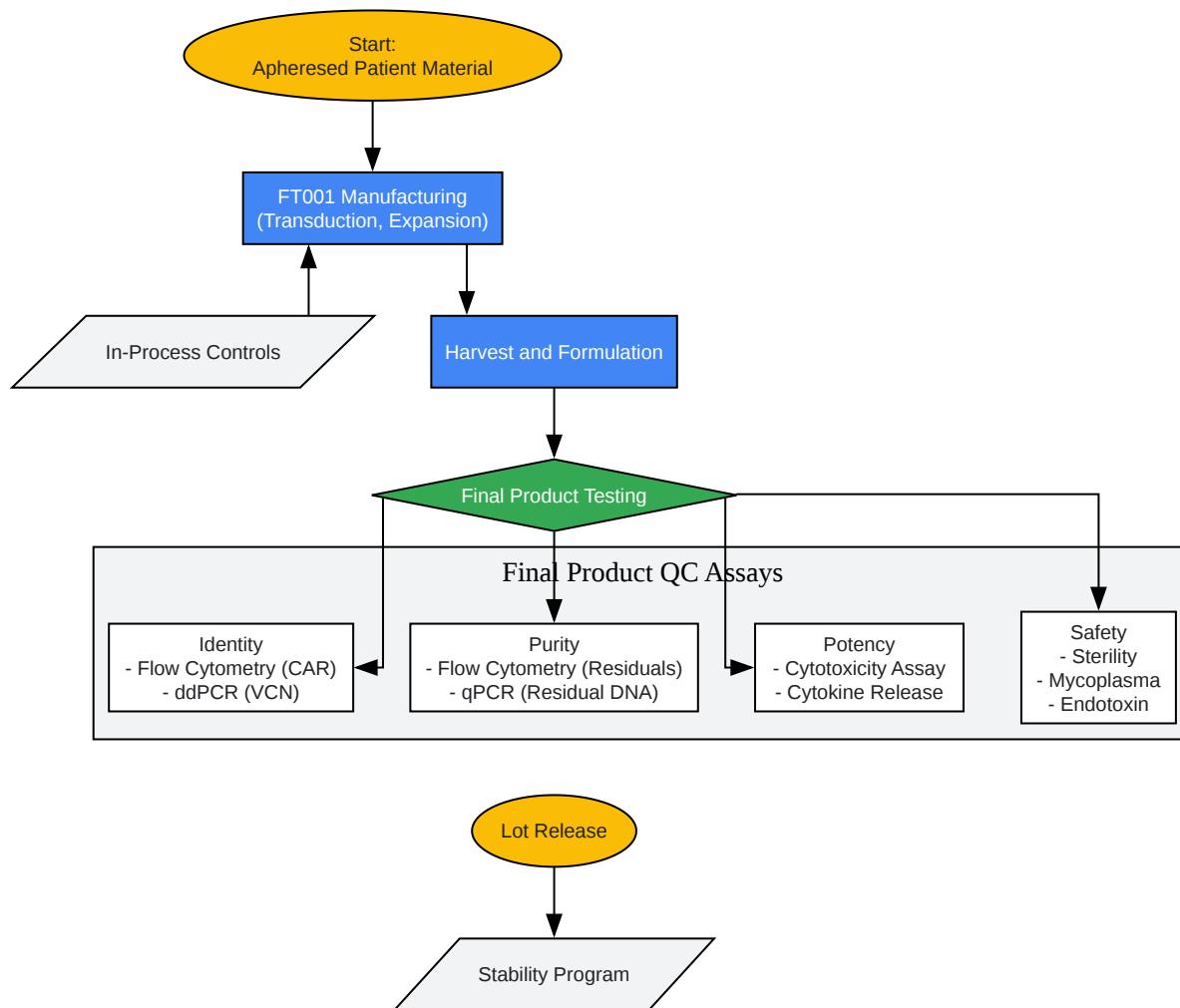
FT001 Mechanism of Action Signaling Pathway



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Caption: **FT001** CAR-T cell activation and tumor cell killing pathway.

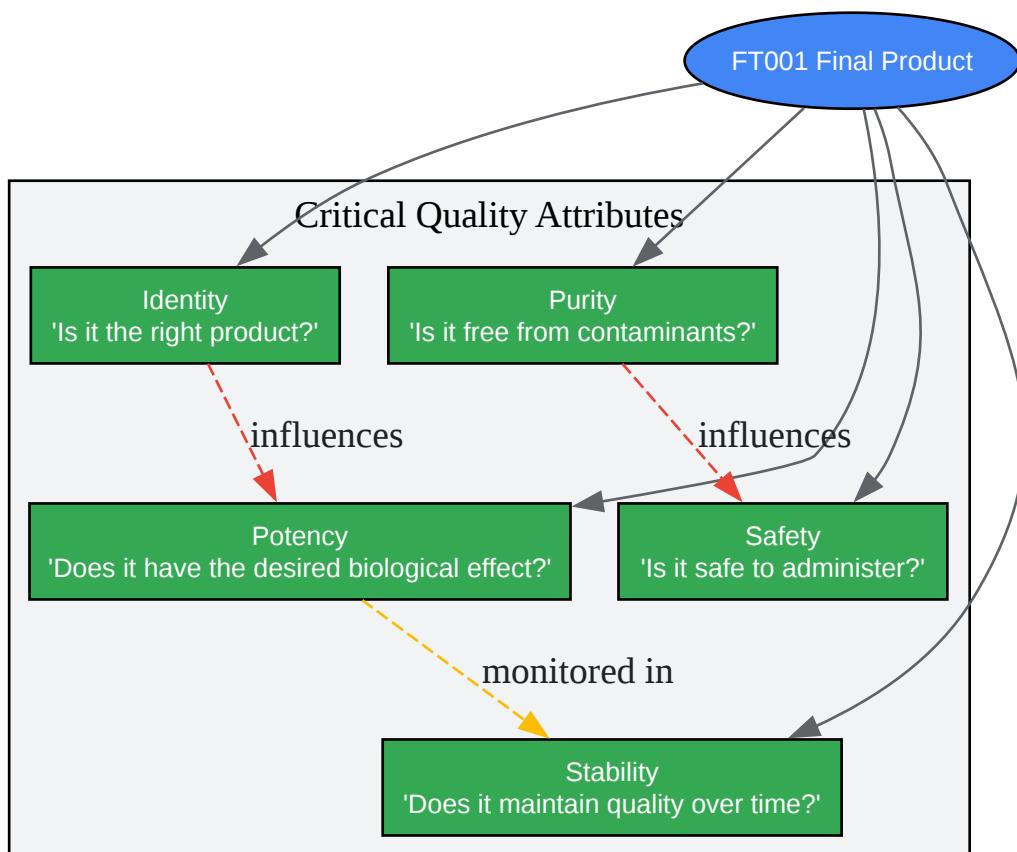
Quality Control Testing Workflow for FT001



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Caption: Overview of the quality control workflow for **FT001** manufacturing.

Logical Relationship of QC Attributes

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Caption: Interrelationship of critical quality attributes for **FT001**.

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